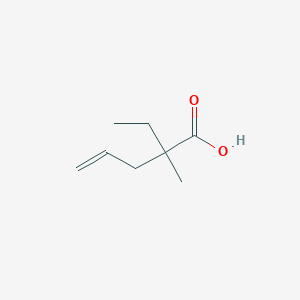![molecular formula C26H25NO7 B13501730 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The trimethoxyphenyl moiety adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the trimethoxyphenyl acetic acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group that can participate in further reactions. The trimethoxyphenyl moiety may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid stands out due to the presence of the trimethoxyphenyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C26H25NO7 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,3,4-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C26H25NO7/c1-31-21-13-12-19(23(32-2)24(21)33-3)22(25(28)29)27-26(30)34-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-13,20,22H,14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
CVWYEEYUWYQJED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



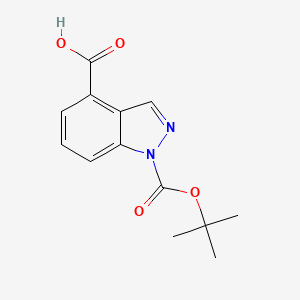
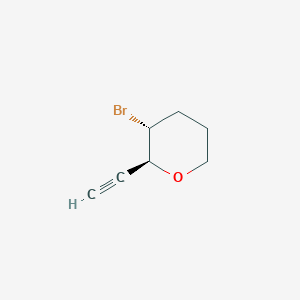

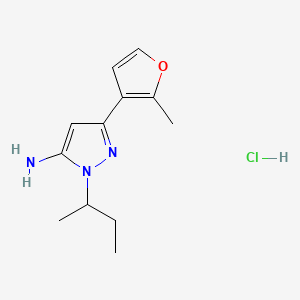
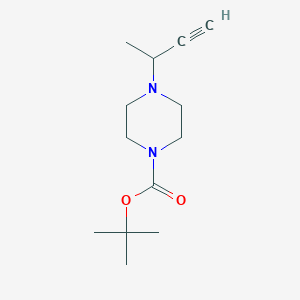
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
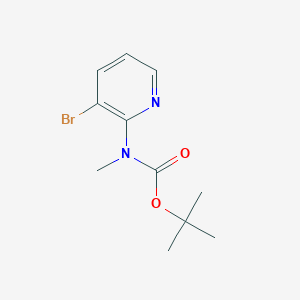
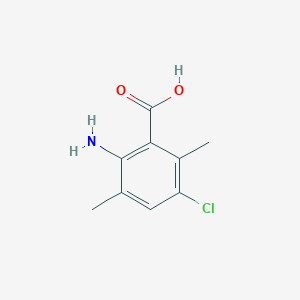
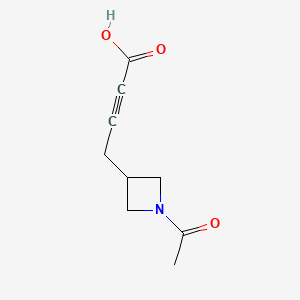


![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
